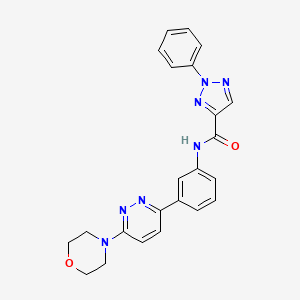

N-(3-(6-morpholinopyridazin-3-yl)phenyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide

Description

Properties

IUPAC Name |

N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]-2-phenyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N7O2/c31-23(21-16-24-30(28-21)19-7-2-1-3-8-19)25-18-6-4-5-17(15-18)20-9-10-22(27-26-20)29-11-13-32-14-12-29/h1-10,15-16H,11-14H2,(H,25,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANCYTGGKNHFXCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)C4=NN(N=C4)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-(6-morpholinopyridazin-3-yl)phenyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological evaluations, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a 1,2,3-triazole core linked to a morpholinopyridazine moiety and a phenyl group. The synthesis typically involves the click chemistry approach, which allows for the efficient formation of triazoles through the reaction of azides and alkynes. The general synthetic route includes:

- Preparation of the azide and alkyne precursors.

- Cycloaddition reaction to form the triazole ring.

- Subsequent functionalization to introduce the carboxamide group.

Antimicrobial Properties

Research indicates that compounds containing the 1,2,3-triazole scaffold exhibit notable antifungal and antibacterial activities. For instance:

- Antifungal Activity: Studies have shown that triazole derivatives can inhibit the growth of various fungal strains, including Candida albicans and filamentous fungi. The mechanism often involves inhibition of cytochrome P450 enzymes crucial for ergosterol biosynthesis in fungi .

- Antibacterial Activity: The compound has been evaluated against both Gram-positive and Gram-negative bacteria. In preliminary tests, certain derivatives exhibited minimum inhibitory concentrations (MICs) in the single-digit microgram per milliliter range against pathogens such as Mycobacterium smegmatis and Staphylococcus aureus .

Case Studies

- Study on Antifungal Activity:

- Evaluation of Antibacterial Efficacy:

The biological activity of this compound is largely attributed to its ability to interact with biological targets such as:

- Enzymes involved in nucleic acid synthesis: Triazoles can inhibit enzymes like DNA gyrase and topoisomerase.

- Cell membrane integrity: By disrupting ergosterol biosynthesis in fungi, triazoles compromise cell membrane structure and function.

Data Summary

Scientific Research Applications

Anticancer Activity

The compound has been evaluated for its anticancer properties against various cancer cell lines. Research indicates that derivatives containing the 1,2,3-triazole moiety exhibit promising anticancer activity. For instance:

- Mechanism of Action : The anticancer activity is often attributed to the inhibition of key enzymes involved in cell proliferation and survival, such as thymidylate synthase. In studies, compounds similar to N-(3-(6-morpholinopyridazin-3-yl)phenyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide have shown IC50 values in the low micromolar range against various cancer cell lines, indicating potent inhibitory effects .

| Cell Line | IC50 (µM) |

|---|---|

| HCT 116 | 1.95 - 4.24 |

| MDA-MB231 | 42.5 |

| Mia-PaCa2 | 64.3 |

These results suggest that triazole derivatives can be further developed as effective anticancer agents.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. A series of related compounds have demonstrated significant anti-inflammatory activity in preclinical models:

- Evaluation : Studies have shown that triazole derivatives can reduce inflammation markers and alleviate pain in animal models. For example, certain derivatives were found to be more effective than traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Antimicrobial Activity

This compound exhibits broad-spectrum antimicrobial activity:

- In Vitro Studies : Various triazole derivatives have been tested against bacteria such as Escherichia coli and Staphylococcus aureus, showing significant inhibition . The structure of the triazole ring contributes to its ability to interact with microbial targets effectively.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 64 µg/mL |

| S. aureus | 68 µg/mL |

Neuroprotective Effects

Emerging research suggests that compounds with similar structures may offer neuroprotective benefits:

- Anticonvulsant Activity : Some studies indicate that triazole derivatives can exhibit anticonvulsant properties by modulating neurotransmitter systems or inhibiting specific ion channels involved in seizure activity .

Synthesis and Structure Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step organic reactions that allow for the modification of substituents on the triazole ring and the phenyl groups:

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a class of 1,2,3-triazole-4-carboxamides, which are frequently explored for antitumor and kinase-inhibitory activities. Key structural analogs include:

5-(Benzyloxy)-2-methyl-N-(3-(trifluoromethyl)phenyl)-2H-1,2,3-triazole-4-carboxamide (19a)

- Substituents: Position 2: Methyl group (vs. phenyl in the main compound). Position 5: Benzyloxy group (vs. absence of substitution in the main compound). Carboxamide linkage: Attached to a 3-(trifluoromethyl)phenyl group (vs. 3-(6-morpholinopyridazin-3-yl)phenyl).

- Properties: Yield: 76% (synthesis) vs. Bioactivity: Not explicitly stated, but trifluoromethyl groups typically enhance metabolic stability and lipophilicity .

1-(4-Chlorophenyl)-N-(3-fluoro-4-(thieno[3,2-d]pyrimidin-4-yloxy)phenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxamide

- Substituents: Position 1: 4-Chlorophenyl (vs. phenyl at position 2 in the main compound). Position 5: Trifluoromethyl (vs. unsubstituted in the main compound). Carboxamide linkage: Attached to a thieno-pyrimidinyloxy-phenyl group (vs. morpholinopyridazinyl-phenyl).

- Bioactivity :

Ethyl 1-phenyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate

- Substituents: Position 5: Pyridin-3-yl (vs. morpholinopyridazinyl in the main compound). Ester group at position 4 (vs. carboxamide in the main compound).

- Bioactivity :

Key Observations:

Morpholine vs. Pyridinyl/Thieno-Pyrimidinyl Groups: The morpholinopyridazinyl group in the main compound may improve solubility compared to pyridinyl or thieno-pyrimidinyl substituents, which are more lipophilic .

Phenyl vs.

Carboxamide vs. Ester : The carboxamide linkage in the main compound likely improves stability and hydrogen-bonding capacity compared to ester derivatives .

Q & A

Q. What are the critical considerations for synthesizing this compound, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis involves multi-step reactions, including coupling of pyridazine and triazole moieties under inert atmospheres to prevent oxidation. Key steps:

- Use Pd-catalyzed cross-coupling for pyridazine-phenyl linkage .

- Optimize solvent polarity (e.g., DMF or THF) and temperature (60–80°C) to enhance yield .

- Monitor reaction progress via TLC and HPLC to ensure intermediate purity .

Critical Note : Contradictions in yield optimization may arise from competing side reactions; systematic screening of catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂) is advised.

Q. How should researchers characterize structural and physicochemical properties?

- Methodological Answer :

- Structural Analysis :

- Use ¹H/¹³C NMR to confirm aromatic proton environments and substituent positions .

- X-ray crystallography for absolute stereochemical confirmation (if crystalline) .

- Physicochemical Properties :

- Assess solubility in DMSO/water mixtures for biological assays .

- Conduct accelerated stability studies (40°C/75% RH) to evaluate hydrolytic degradation of morpholine and triazole groups .

Q. What analytical techniques are essential for purity assessment?

- Methodological Answer :

- HPLC-PDA : Quantify impurities using reverse-phase C18 columns (acetonitrile/water gradient) .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks and detect trace byproducts .

- Elemental Analysis : Validate empirical formula accuracy (±0.3% tolerance) .

Advanced Research Questions

Q. How can computational modeling resolve contradictions between predicted and experimental reactivity?

- Methodological Answer :

- Apply quantum mechanical calculations (DFT) to model reaction pathways, focusing on:

- Activation energies for pyridazine-triazole bond formation .

- Electron density maps to predict nucleophilic/electrophilic sites .

- Validate models by comparing computed intermediates (e.g., transition states) with experimental kinetic data .

Example Workflow :

Use Gaussian or ORCA for DFT optimization.

Cross-reference with ICReDD’s reaction path search methods to narrow experimental conditions .

Q. How to design SAR studies to explore biological activity?

- Methodological Answer :

- Variable Substituents :

- Modify morpholine ring substituents (e.g., replace with piperidine) to assess impact on target binding .

- Introduce electron-withdrawing groups (e.g., -F, -NO₂) on the phenyl ring to enhance metabolic stability .

- Assay Design :

- Use enzyme inhibition assays (e.g., kinase panels) to quantify IC₅₀ values .

- Pair with molecular docking (AutoDock Vina) to correlate activity with binding affinity .

Q. What strategies mitigate instability during long-term storage?

- Methodological Answer :

- Formulation : Lyophilize in mannitol/sucrose matrices to reduce hydrolysis .

- Storage Conditions :

- Store at -20°C under argon to prevent oxidative degradation .

- Conduct periodic HPLC stability checks (0, 3, 6 months) .

Q. How to elucidate the compound’s mechanism of action in complex biological systems?

- Methodological Answer :

- Proteomics : Use SILAC labeling to identify differentially expressed proteins post-treatment .

- Cellular Imaging : Fluorescent tagging (e.g., BODIPY conjugates) to track subcellular localization .

- Pathway Analysis : Integrate RNA-seq data with KEGG pathway enrichment to pinpoint affected networks .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity across studies?

- Methodological Answer :

- Standardize Assays : Use identical cell lines (e.g., HEK293 vs. HeLa) and passage numbers .

- Control Variables :

- Match solvent concentrations (e.g., DMSO ≤0.1%) to exclude cytotoxicity artifacts .

- Validate target specificity via CRISPR knockout models .

Key Methodological Takeaways

- Synthesis : Prioritize Pd-catalyzed coupling and inert conditions .

- Characterization : Combine NMR, HPLC, and stability profiling .

- Advanced Studies : Integrate DFT, SAR, and multi-omics approaches to resolve mechanistic ambiguities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.